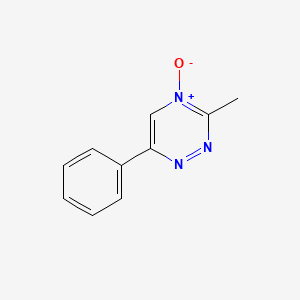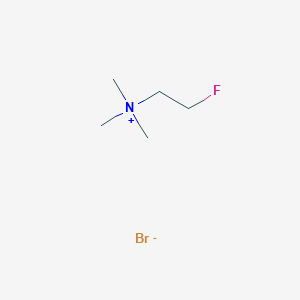
2-Fluoroethyltrimethylammonium bromide
説明
2-Fluoroethyltrimethylammonium bromide is a quaternary ammonium salt with the molecular formula C5H13BrFN . It is also known by other names such as Fluorincholine bromide and Trimethyl-2-fluoroethylammonium bromide .
Molecular Structure Analysis
The molecular weight of this compound is 186.07 g/mol . The InChI string representation of its structure isInChI=1S/C5H13FN.BrH/c1-7(2,3)5-4-6;/h4-5H2,1-3H3;1H/q+1;/p-1 . The Canonical SMILES representation is CN+(C)CCF.[Br-] . Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 186.07 g/mol, hydrogen bond donor count of 0, hydrogen bond acceptor count of 2, and rotatable bond count of 2 . The exact mass is 185.02154 g/mol and the monoisotopic mass is also 185.02154 g/mol .科学的研究の応用
Oxidation and Synthesis Processes
2-Fluoroethyltrimethylammonium bromide plays a role in various oxidation and synthesis processes in organic chemistry. For instance, related compounds like Benzyltrimethylammonium fluorochromate (VI) (BTMAFC) are synthesized using similar bromide salts and are utilized in the quantitative conversion of oximes to ketones or aldehydes, as well as in the oxidation of primary, secondary, allylic, and benzylic alcohols to corresponding carbonyl compounds (Kassacc, Hattami, & Moradi, 2004).
Anion Sensors
Compounds related to this compound are used in developing sensors for anions. An example is the synthesis of bromide salts of tetraarylstibonium cations for the selective sensing of fluoride ions in water, demonstrating a significant fluorescence intensity enhancement upon ion detection (Hirai, Myahkostupov, Castellano, & Gabbaï, 2016).
Synthesis of Ammonium Fluorometallates
The compound finds applications in the preparation of ammonium fluorometallates. By reacting metal bromides with ammonium fluoride, a variety of fluorometallates are synthesized, indicating its utility in creating complex fluorine-containing compounds (Haendler, Johnson, & Crocket, 1958).
Surface Tension Studies
In surfactant chemistry, compounds like this compound are used to study equilibrium and dynamic surface tension properties. Research on partially fluorinated quaternary ammonium salt gemini surfactants, for example, helps in understanding how fluorocarbon chain length affects micelle formation and surface tension properties (Yoshimura, Ohno, & Esumi, 2006).
作用機序
Target of Action
It is a quaternary ammonium compound, and these types of compounds often interact with various biological targets such as acetylcholine receptors . Acetylcholine receptors play a crucial role in transmitting signals in the nervous system .
Mode of Action
Similar quaternary ammonium compounds, like ipratropium, act as antagonists of the muscarinic acetylcholine receptor . This effect inhibits the parasympathetic nervous system in the airways, thus affecting their function .
Biochemical Pathways
Bromate, a related compound, can be formed through two pathways of bromide oxidation by ozone or by oh, and it can be removed by biological approaches .
Pharmacokinetics
Pharmacokinetics is a crucial aspect of understanding a compound’s bioavailability and overall effect in the body .
Result of Action
The action of similar compounds can lead to changes in cellular function, such as the inhibition of the parasympathetic nervous system in the airways .
生化学分析
Biochemical Properties
2-Fluoroethyltrimethylammonium bromide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with cholinesterase enzymes, which are crucial for the breakdown of acetylcholine in the nervous system. The interaction between this compound and cholinesterase enzymes can inhibit the enzyme’s activity, leading to an accumulation of acetylcholine. This inhibition is due to the compound’s ability to bind to the active site of the enzyme, preventing the breakdown of acetylcholine .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. In neuronal cells, this compound can influence cell signaling pathways by modulating the levels of acetylcholine. The increased acetylcholine levels can enhance cholinergic signaling, which may affect gene expression and cellular metabolism. Additionally, this compound has been observed to induce apoptosis in certain cancer cell lines, suggesting its potential as an anticancer agent .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with cholinesterase enzymes. The compound binds to the active site of the enzyme through a nucleophilic substitution reaction, leading to enzyme inhibition. This binding prevents the hydrolysis of acetylcholine, resulting in increased acetylcholine levels in the synaptic cleft. The elevated acetylcholine levels can then activate cholinergic receptors, leading to various downstream effects, including changes in gene expression and cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and moisture. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cholinergic signaling without causing significant toxicity. At higher doses, this compound can induce toxic effects, including neurotoxicity and gastrointestinal disturbances. Threshold effects have been observed, where the compound’s beneficial effects are outweighed by its adverse effects at higher concentrations .
Metabolic Pathways
This compound is involved in metabolic pathways related to cholinergic signaling. The compound interacts with cholinesterase enzymes, leading to the inhibition of acetylcholine breakdown. This interaction affects the metabolic flux of acetylcholine and can alter the levels of other metabolites involved in cholinergic signaling. Additionally, this compound may interact with other enzymes and cofactors involved in neurotransmitter metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can cross cell membranes via passive diffusion and may also interact with specific transporters or binding proteins. Once inside the cell, this compound can accumulate in specific cellular compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and synaptic vesicles. The compound’s activity is influenced by its localization, as it needs to be in proximity to cholinesterase enzymes to exert its inhibitory effects. Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments .
特性
IUPAC Name |
2-fluoroethyl(trimethyl)azanium;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13FN.BrH/c1-7(2,3)5-4-6;/h4-5H2,1-3H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXACLQSORYJAHN-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCF.[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13BrFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60954934 | |
| Record name | 2-Fluoro-N,N,N-trimethylethan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60954934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
333-23-3 | |
| Record name | Ammonium, 2-fluoroethyltrimethyl-, bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000333233 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Fluoro-N,N,N-trimethylethan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60954934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



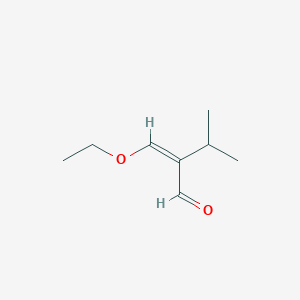

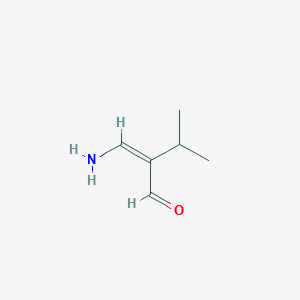
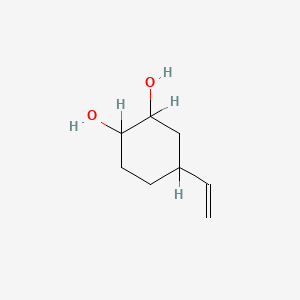


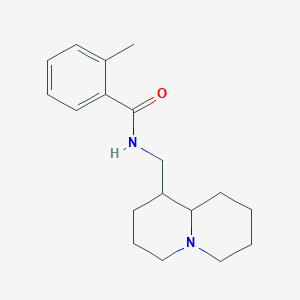
![2-methyl-4H-pyrido[3,2-d][1,3]oxazin-4-one](/img/structure/B3065236.png)

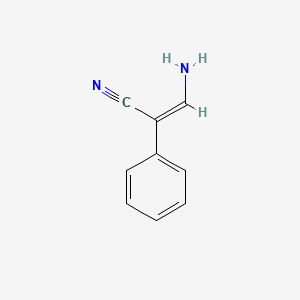
![3,5-Bis[(tetrahydro-2H-pyran-2-yl)oxy]-benzoic acid methyl ester](/img/structure/B3065251.png)
